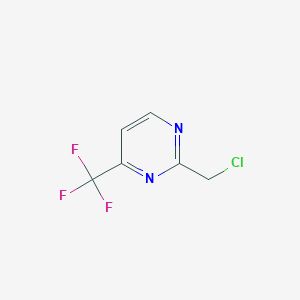

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVIJOALFRBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717062 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-91-3 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document delves into the core physicochemical properties, synthesis, reactivity, and potential applications of this versatile heterocyclic compound. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors. The content is structured to provide a deep understanding of the causality behind experimental choices and to serve as a practical reference for laboratory applications.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of therapeutic agents, forming the core structure of numerous drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse functionalities, make it a privileged structure in drug design. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2]

This compound (CAS No. 944905-91-3) is a bifunctional reagent that combines the reactive chloromethyl group, a prime site for nucleophilic substitution, with the electronically modifying trifluoromethyl group on the pyrimidine core. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures and compound libraries for high-throughput screening. This guide will explore the essential technical aspects of this compound, providing a foundation for its application in synthetic chemistry.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 944905-91-3 | [3][4] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Likely a colorless to light yellow liquid or low melting solid | Inferred from similar compounds like 2-Chloro-4-(trifluoromethyl)pyrimidine. |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile. | Inferred from the reactivity in these solvents.[5] |

| Storage | Store in a dry, sealed container, likely under inert atmosphere and refrigerated. | General recommendation for reactive halogenated compounds.[3] |

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route to this compound would likely involve a multi-step process, starting from a readily available pyrimidine precursor. A generalized and logical synthetic approach is outlined below, based on established organic chemistry principles for the synthesis of similar pyrimidine derivatives.[6][7]

The synthesis can be envisioned to start from a precursor containing the 4-(trifluoromethyl)pyrimidine core, followed by the introduction of the chloromethyl group at the 2-position. A common strategy involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: Proposed synthetic pathway for this compound.

Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon of the chloromethyl group. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles.[5] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to displace the chloride leaving group, allowing for the facile introduction of diverse functional groups.

Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.

Under certain conditions, particularly with strong nucleophiles and elevated temperatures, nucleophilic aromatic substitution (SNAr) at the pyrimidine ring could be a competing reaction, though substitution at the chloromethyl group is generally favored.[5][8]

Applications in Drug Development

The 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine scaffold, readily accessible from this compound, is a key structural motif in many biologically active compounds. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity.[2] Pyrimidine derivatives, in general, have shown a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: Many pyrimidine-based compounds act as kinase inhibitors or antimetabolites, interfering with the proliferation of cancer cells.[1]

-

Antifungal and Antimicrobial Agents: The pyrimidine core is present in several antifungal and antibacterial drugs.[1]

-

Antiviral Therapeutics: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

The ability to easily introduce a wide variety of substituents through the chloromethyl handle makes this compound an invaluable tool for generating compound libraries for drug discovery programs.

Experimental Protocols

The following is a generalized, step-by-step protocol for a typical nucleophilic substitution reaction using this compound. This protocol should be adapted and optimized for specific nucleophiles and desired products.

Protocol: Synthesis of a 2-(Aminomethyl)-4-(trifluoromethyl)pyrimidine Derivative

Objective: To synthesize a 2-(substituted-aminomethyl)-4-(trifluoromethyl)pyrimidine via nucleophilic substitution.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 196.56 |

| Amine Nucleophile (e.g., morpholine) | 87.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Acetonitrile (anhydrous) | 41.05 |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Reagents: Add the amine nucleophile (1.1 eq.) to the stirred solution, followed by the addition of potassium carbonate (2.0 eq.) as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) while monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 944905-91-3 | this compound - Synblock [synblock.com]

- 4. 944905-91-3|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a chloromethyl group and a trifluoromethyl group onto the pyrimidine scaffold imparts unique electronic and steric properties, making a thorough structural characterization by NMR spectroscopy essential for its application in research and development. This guide is designed to offer a detailed interpretation of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures.

The Structural and Spectroscopic Rationale: An Introduction

The pyrimidine core is a fundamental motif in numerous biologically active molecules, including nucleobases. Substitution with a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The chloromethyl (CH₂Cl) group, a reactive handle, allows for further synthetic modifications. Understanding the precise arrangement and electronic environment of each atom within this compound is paramount for predicting its reactivity and biological interactions. NMR spectroscopy serves as the primary tool for this purpose, providing a detailed atomic-level map of the molecule's structure.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.8 - 9.2 | Doublet (d) | JH5-H6 ≈ 4.0 - 5.0 Hz |

| H-6 | 7.6 - 8.0 | Doublet (d) | JH6-H5 ≈ 4.0 - 5.0 Hz |

| -CH₂Cl | 4.8 - 5.2 | Singlet (s) | N/A |

Expert Rationale for Predicted ¹H NMR Assignments

-

Aromatic Protons (H-5 and H-6): The pyrimidine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The H-5 proton is predicted to be the most downfield signal, likely appearing between δ 8.8 and 9.2 ppm. This significant deshielding is attributed to its position adjacent to two nitrogen atoms and the strong electron-withdrawing trifluoromethyl group at the C-4 position. The H-6 proton is expected to resonate at a slightly higher field, between δ 7.6 and 8.0 ppm. These two protons will appear as doublets due to coupling with each other (JH5-H6).

-

Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are therefore expected to appear as a singlet. The presence of the adjacent electronegative chlorine atom will cause a downfield shift, placing this signal in the range of δ 4.8 to 5.2 ppm. This prediction is consistent with the chemical shift of the chloromethyl protons in the analogous compound, 2-(chloromethyl)pyrimidine hydrochloride.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the CF₃ carbon and the adjacent C-4 carbon due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2 | 165 - 170 | Singlet | N/A |

| C-4 | 155 - 160 | Quartet (q) | ¹JCF ≈ 270 - 280 Hz |

| C-5 | 120 - 125 | Doublet of Quartets (dq) | ¹JCH ≈ 170-180 Hz, ³JCF ≈ 4-6 Hz |

| C-6 | 150 - 155 | Doublet (d) | ¹JCH ≈ 180-190 Hz |

| -CH₂Cl | 45 - 50 | Triplet (t) | ¹JCH ≈ 150-160 Hz |

| -CF₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 270 - 280 Hz |

Expert Rationale for Predicted ¹³C NMR Assignments

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. C-2, C-4, and C-6 are expected to be the most downfield due to their direct attachment to nitrogen. The C-4 carbon will be significantly influenced by the trifluoromethyl group, appearing as a quartet in the proton-decoupled spectrum due to strong one-bond coupling with the three fluorine atoms (¹JCF). The C-5 carbon will also exhibit coupling to the trifluoromethyl group, likely a smaller three-bond coupling (³JCF), resulting in a quartet in the proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be a doublet of quartets.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to resonate in the upfield region, typically between δ 45 and 50 ppm.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF).

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[4] The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Sample Filtration: To ensure optimal spectral resolution, it is crucial to have a sample free of particulate matter. If any solids are present after dissolving the sample, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A 45-degree pulse angle and a relaxation delay of 2-5 seconds are commonly used.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.

-

-

Referencing: Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at δ 0.00 ppm.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The detailed rationale behind the predicted chemical shifts and coupling patterns, along with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The unique spectral features arising from the trifluoromethyl and chloromethyl substituents make NMR spectroscopy an indispensable tool for confirming the identity and purity of this important synthetic intermediate.

References

An In-depth Technical Guide to the Prospective Crystal Structure of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: A Methodological Framework

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group onto the pyrimidine scaffold suggests its utility in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2] This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SC-XRD). While a solved crystal structure for this specific compound is not publicly available as of the writing of this guide, the protocols and analyses detailed herein provide a robust roadmap for its determination and offer insights into its anticipated structural features. This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.

Introduction: The Rationale for Structural Elucidation

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several FDA-approved drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] Concurrently, the 2-(chloromethyl) substituent provides a reactive handle for facile derivatization, enabling the exploration of chemical space in drug discovery campaigns.[2]

A definitive determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount.[4] This analysis would provide precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing. Such data is invaluable for understanding the compound's solid-state properties, predicting its behavior in different environments, and informing the design of new molecules with improved pharmacological profiles.

Proposed Synthesis and Crystallization Strategy

A plausible synthetic route to this compound can be adapted from established protocols for related pyrimidine derivatives.[5][6] The synthesis would likely involve the chlorination of a precursor alcohol, a common transformation in the preparation of such intermediates.

Synthesis of this compound

A potential synthetic pathway could start from (2-chloropyrimidin-4-yl)methanol, with subsequent reaction steps to introduce the trifluoromethyl group and modify the chloromethyl moiety as needed. However, a more direct approach, if starting materials are available, would be the chlorination of 2-methyl-4-(trifluoromethyl)pyrimidine.

Experimental Protocol: Chlorination

-

Starting Material: 2-Methyl-4-(trifluoromethyl)pyrimidine.

-

Reagents: N-Chlorosuccinimide (NCS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Procedure: a. Dissolve 2-methyl-4-(trifluoromethyl)pyrimidine (1.0 eq) in the chosen solvent. b. Add N-Chlorosuccinimide (1.1 eq) and the radical initiator (0.1 eq). c. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture to remove succinimide. f. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product via column chromatography on silica gel to yield this compound.

Single Crystal Growth

The successful growth of high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[4] The choice of solvent and crystallization method is key.

Methodology:

-

Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile) and their mixtures should be screened.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, which can induce crystallization. This can be achieved by placing the solution in a programmable cooling incubator or by moving it from a warmer to a cooler environment.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[4][7] The following protocol outlines the standard workflow for data collection and structure refinement.

Experimental Workflow

Caption: Experimental workflow for crystal structure determination.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected, and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell is determined, followed by the collection of a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly employed.[7]

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors.[7] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the known effects of trifluoromethyl and chloro substituents on aromatic systems, several key structural features and intermolecular interactions can be anticipated in the crystal lattice of this compound.

-

Influence of the Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing and can influence the electronic properties of the pyrimidine ring. It is also known to participate in weak intermolecular interactions, such as C–H···F–C hydrogen bonds and C–F···F–C contacts.[8][9] These interactions can play a significant role in the overall crystal packing.

-

Halogen Bonding: The chlorine atom of the chloromethyl group can act as a halogen bond donor, forming interactions with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring.

-

π-π Stacking: Trifluoromethylation can enhance π-π stacking interactions between aromatic rings by increasing the molecular quadrupole moment.[10] It is plausible that the pyrimidine rings will engage in offset π-π stacking to stabilize the crystal structure.

Hypothetical Molecular and Packing Diagram

Caption: Hypothetical intermolecular interactions.

Data Presentation

Should the crystal structure be determined, the crystallographic data would be presented in a standardized tabular format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₄ClF₃N₂ |

| Formula Weight | 196.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coeff. (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| θ range for data coll. (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| R_int | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

Conclusion

This technical guide has outlined a comprehensive and authoritative methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While the crystal structure is not yet publicly known, the protocols described herein provide a clear and robust pathway for its determination. The anticipated structural features, including the influential role of the trifluoromethyl group and the potential for halogen bonding and π-π stacking, highlight the importance of this analysis. The elucidation of this crystal structure will provide critical insights for medicinal chemists and materials scientists, facilitating the rational design of novel compounds with enhanced properties and therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Trifluoromethyl)pyrimidine|High-Quality Research Chemical [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. mdpi.com [mdpi.com]

- 8. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Effects of aromatic trifluoromethylation, fluorination, and methylation on intermolecular π-π interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Executive Summary

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis, valued for the unique physicochemical properties imparted by its trifluoromethyl and pyrimidine moieties. However, its utility is intrinsically linked to its chemical integrity. The presence of a highly reactive chloromethyl group renders the molecule susceptible to degradation, primarily through nucleophilic substitution pathways. This guide provides a comprehensive analysis of the compound's chemical stability, elucidates its principal degradation mechanisms, and establishes rigorous protocols for its storage and handling. We will explore the causal factors behind its instability—namely moisture, temperature, and light—and present detailed experimental workflows for conducting forced degradation studies and developing stability-indicating analytical methods. Adherence to the principles and protocols outlined herein is paramount for researchers, scientists, and drug development professionals to ensure the reliability of their starting materials, the reproducibility of their synthetic outcomes, and the overall quality of their final products.

Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and for predicting its behavior in various chemical environments. While specific experimental data for this exact molecule is sparse, we can infer its properties from closely related structural analogs and supplier technical data.

Table 1: Key Physicochemical Properties of this compound and Analogs

| Property | Value / Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 120568-07-2 | - |

| Molecular Formula | C₆H₄ClF₃N₂ | - |

| Molecular Weight | 196.56 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | ~60 °C at 10 mmHg (for 2-Chloro-4-(trifluoromethyl)pyrimidine) | [1] |

| Density | ~1.513 g/mL at 25 °C (for 2-Chloro-4-(trifluoromethyl)pyrimidine) | [1] |

| Solubility | Soluble in aprotic organic solvents (e.g., DMF, DMSO); reactive in protic solvents (e.g., water, ethanol).[2] | [3][4] |

Core Chemical Stability and Degradation Analysis

The stability of this compound is dictated by the interplay of its three core structural components: the highly reactive chloromethyl group, the stable trifluoromethyl group, and the aromatic pyrimidine ring.

Intrinsic Molecular Reactivity

-

The Chloromethyl Group (-CH₂Cl): This functional group is the primary locus of instability. The carbon atom is electrophilic and highly susceptible to nucleophilic attack (Sɴ2 reactions). The presence of the electron-withdrawing pyrimidine ring further activates this position, making it an excellent leaving group. Consequently, the molecule is highly reactive towards nucleophiles, with water being the most ubiquitous and problematic in a laboratory setting.[2][5]

-

The Trifluoromethyl Group (-CF₃): The C-F bond is one of the strongest in organic chemistry, imparting exceptional metabolic and chemical stability to the -CF₃ group.[6][7] It is generally resistant to degradation under common synthetic conditions. However, under forcing conditions, such as strong alkali, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid.[6]

-

The Pyrimidine Ring: As a heterocyclic aromatic system, the pyrimidine ring is generally stable. Its degradation typically requires harsh conditions not encountered during standard storage or use. Known biological and chemical degradation pathways involve initial reduction of the C5-C6 double bond before ring cleavage, a process not expected to occur spontaneously under storage conditions.[8][9][10][11]

Principal Degradation Pathways

The primary threat to the integrity of this compound is degradation initiated by environmental factors.

-

Hydrolysis: This is the most significant and probable degradation pathway. In the presence of moisture, the chloromethyl group readily undergoes hydrolysis to yield 2-(Hydroxymethyl)-4-(trifluoromethyl)pyrimidine and hydrochloric acid.[2][5] This conversion not only consumes the active reagent but also introduces impurities that can interfere with subsequent reactions. The reaction is autocatalytic as the generated HCl can lower the pH, although the primary mechanism is direct nucleophilic attack by water.

-

Thermal Decomposition: Like many halogenated organic compounds, this molecule may decompose at elevated temperatures.[12][13] Decomposition can lead to the release of hazardous and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx).[14]

-

Photodegradation: Aromatic and trifluoromethyl-containing compounds can be sensitive to UV light.[6][15] Exposure to light, particularly short-wavelength UV, may induce radical formation and lead to complex degradation product profiles.

Key Factors Influencing Stability

The rate and extent of degradation are directly influenced by several external factors. Understanding and controlling these factors is the cornerstone of maintaining the compound's purity.

Caption: Factors influencing the stability of the title compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required, focusing on strict environmental control.

Long-Term Storage

The primary objective for long-term storage is to minimize exposure to moisture and heat. The consensus from safety data sheets and technical guides for analogous reactive intermediates provides a clear directive.

-

Temperature: Store at or below -20°C.[3][4] This significantly reduces the rate of hydrolytic and thermal degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

-

Container: Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). The amber glass protects the compound from light.[16]

Short-Term and In-Use Handling

During experimental use, exposure to the ambient environment is unavoidable but must be minimized.

-

Inert Atmosphere: Always handle the compound in a glove box or under a positive pressure of inert gas.

-

Fresh Solutions: Prepare solutions immediately before use. Do not store stock solutions in protic or potentially wet solvents. Aprotic solvents like anhydrous DMF or DMSO are suitable for preparing solutions for immediate use, but long-term stability in these solvents is not guaranteed.[2]

-

Avoid Contamination: Use clean, dry syringes and needles for transfers. Avoid introducing any moisture into the main storage container. Aliquoting the compound into smaller, single-use vials upon receipt is highly recommended to preserve the integrity of the bulk material.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong bases, water, and other nucleophiles such as alcohols and amines, as these will readily react with the chloromethyl group.[2][14][16]

Table 2: Summary of Recommended Storage Conditions

| Condition | Temperature | Atmosphere | Duration | Rationale |

| Long-Term | -20°C | Inert Gas (Ar, N₂) | ≥ 4 years[3][4] | Minimizes hydrolysis and thermal degradation. |

| Shipping/Short-Term | Room Temperature | Tightly Sealed | Short-term | Stable for transport, but should be moved to long-term storage upon receipt.[3] |

Experimental Workflow: Stability Assessment

A robust stability assessment is a self-validating system. It proactively identifies degradation products and establishes an analytical method to monitor the compound's purity over time. This process is critical for quality control and for troubleshooting synthetic reactions.

Rationale for Forced Degradation Studies

Forced degradation (or stress testing) is an essential process where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[6] The primary goals are:

-

To identify the likely degradation products that could form under normal storage conditions.

-

To elucidate the degradation pathways of the molecule.

-

To generate samples of degradants necessary for the development and validation of a stability-indicating analytical method.

Caption: Experimental workflow for stability assessment.

Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation: Prepare stock solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a small amount of the solid compound in a vial and heat at 80°C for 48 hours. Dissolve in the analysis solvent afterward.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (providing both UV and visible output, as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil.

-

Control Sample: Store a stock solution sample at -20°C, protected from light.

-

Analysis: Analyze all stressed samples and the control sample using a developed stability-indicating HPLC method.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.[3]

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for a wide range of small molecules.

-

Mobile Phase Screening:

-

Prepare Mobile Phase A: 0.1% Formic Acid in Water.

-

Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.

-

-

Wavelength Selection: Use a Photo Diode Array (PDA) detector to monitor the elution. Identify the wavelength of maximum absorbance (λmax) for the parent compound and check if the degradation products have different UV spectra.

-

Method Optimization:

-

Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and the nearest eluting impurity peak.

-

The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants.

-

-

Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to confirm it is suitable for its intended purpose.[3]

Conclusion

The chemical stability of this compound is fundamentally governed by the high reactivity of its chloromethyl group. This functional group makes the molecule an effective synthetic building block but also its primary point of vulnerability, especially to hydrolysis. The trifluoromethyl group and pyrimidine ring, while robust, do not protect the molecule from this primary degradation pathway. Therefore, ensuring the quality and reliability of this reagent is critically dependent on stringent control of its environment. By implementing the recommended storage protocols—low temperature, inert atmosphere, and protection from light and moisture—and by understanding its degradation profile through systematic stability studies, researchers can confidently utilize this valuable intermediate to achieve reproducible and high-purity outcomes in their synthetic endeavors.

References

- 1. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Thermal analysis of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]

- 14. fishersci.com [fishersci.com]

- 15. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience and Drug Discovery

Introduction: The Rationale for Targeting PDE9A in Neurodegenerative Disorders

The landscape of therapeutic development for neurodegenerative diseases, such as Alzheimer's disease, is evolving from singular pathogenic targets to a more nuanced approach targeting synaptic plasticity and cognitive enhancement. Within this paradigm, the cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a critical modulator of neuronal function, including long-term potentiation (LTP), a cellular correlate of learning and memory. Phosphodiesterase 9A (PDE9A) is a key enzyme in this pathway, selectively degrading cGMP.[5] Its inhibition presents a compelling strategy to elevate cGMP levels, thereby enhancing synaptic function and potentially mitigating cognitive decline.[6]

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of PDE9A that has been the subject of significant preclinical and clinical investigation.[6][7] This guide provides a comprehensive overview of PF-04447943, including its chemical properties, mechanism of action, experimental protocols for its use, and a summary of its applications in drug discovery and neuroscience research.

Chemical and Physical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. PF-04447943 is a pyrazolopyrimidinone derivative with favorable drug-like properties, including blood-brain barrier permeability.[4]

| Property | Value | Source |

| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [][7] |

| CAS Number | 1082744-20-4 | [2][][4][5] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [2][4][5] |

| Molecular Weight | 395.46 g/mol | [2][4][5] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) and DMF (≥ 25 mg/mL). Limited solubility in aqueous solutions. | [2][4] |

| Storage | Store at -20°C | [4] |

Mechanism of Action: Selective Inhibition of PDE9A and Enhancement of cGMP Signaling

PF-04447943 exerts its pharmacological effects through the potent and selective inhibition of the PDE9A enzyme. PDE9A is distinguished by its high affinity for cGMP, playing a crucial role in regulating cGMP signaling cascades that are often independent of the nitric oxide (NO) pathway.

The cGMP Signaling Pathway and the Role of PDE9A

The diagram below illustrates the central role of PDE9A in the cGMP signaling cascade and the mechanism by which PF-04447943 enhances this pathway.

Caption: Mechanism of action of PF-04447943 in enhancing cGMP signaling.

By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in key brain regions such as the hippocampus and cortex.[6] This elevation in cGMP enhances downstream signaling through protein kinase G (PKG), promoting synaptic plasticity and improving cognitive function in preclinical models.[7]

Selectivity Profile

The therapeutic utility of PF-04447943 is underscored by its high selectivity for PDE9A over other phosphodiesterase isoforms. This minimizes off-target effects and provides a more focused pharmacological intervention.

| PDE Isoform | Kᵢ (nM) or IC₅₀ (nM) | Selectivity vs. PDE9A | Source |

| PDE9A (human) | Kᵢ: 2.8 nM | - | [][7] |

| PDE1 | Kᵢ: 8,600 nM | ~3071-fold | [4] |

| PDE2A3 | Kᵢ: 99,000 nM | ~35357-fold | [4] |

| PDE3A | Kᵢ: 50,000 nM | ~17857-fold | [4] |

| PDE4A | Kᵢ: 29,000 nM | ~10357-fold | [4] |

| PDE5A | Kᵢ: 14,900 nM | ~5321-fold | [4] |

Applications in Drug Discovery and Preclinical Research

PF-04447943 has been instrumental as a research tool to probe the function of PDE9A in various physiological and pathological processes. Its primary application has been in the investigation of cognitive disorders.

Alzheimer's Disease and Cognitive Enhancement

Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and improves performance in various rodent models of cognition.[7] It has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[7] In animal models, PF-04447943 improved memory in tasks such as the novel object recognition test and the Y-maze spatial recognition task.[7] These promising preclinical findings led to its evaluation in clinical trials for Alzheimer's disease.[6][8]

A Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease, however, did not show a statistically significant improvement in cognition, behavior, or global change compared to placebo over a 12-week treatment period.[6] Despite this outcome, the compound was generally safe and well-tolerated.[6] The trial results have spurred further discussion and research into the complexities of targeting the cGMP pathway in Alzheimer's disease, including patient selection, duration of treatment, and appropriate clinical endpoints.

Other Potential Therapeutic Areas

The role of PDE9A and the therapeutic potential of its inhibitors are also being explored in other conditions, including sickle cell disease, where PF-04447943 has undergone a Phase 1b study to assess its effects on biomarkers related to vaso-occlusion.[9]

Experimental Protocols

The following are example protocols for the use of PF-04447943 in in vitro and in vivo studies. Researchers should adapt these protocols to their specific experimental needs and consult relevant safety data sheets.

In Vitro Neurite Outgrowth Assay

-

Cell Culture: Plate primary rat hippocampal neurons on poly-D-lysine coated plates in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of PF-04447943 in DMSO. Further dilute in culture medium to final concentrations (e.g., 30-1000 nM).

-

Treatment: After 24-48 hours of plating, replace the medium with fresh medium containing the desired concentrations of PF-04447943 or vehicle control (DMSO).

-

Incubation: Culture the neurons for an additional 48-72 hours.

-

Immunostaining: Fix the cells and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin) and synaptic markers (e.g., synapsin 1).

-

Imaging and Analysis: Acquire images using fluorescence microscopy and quantify neurite length and the number of synaptic puncta using appropriate image analysis software.

In Vivo Rodent Cognition Study (Novel Object Recognition)

-

Acclimation: Acclimate rodents to the testing arena for several days prior to the experiment.

-

Compound Administration: Administer PF-04447943 (e.g., 1-3 mg/kg) or vehicle via oral gavage (p.o.) at a specified time before the training session (e.g., 30-60 minutes).

-

Training Session: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

-

Retention Interval: Return the animal to its home cage for a defined retention interval (e.g., 24 hours).

-

Test Session: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. An increase in the exploration time of the novel object compared to the familiar object is indicative of recognition memory.

Suppliers of PF-04447943

PF-04447943 is available from several commercial suppliers for research purposes. It is important to verify the purity and identity of the compound upon receipt.

Conclusion

PF-04447943 is a valuable pharmacological tool for investigating the role of PDE9A and the cGMP signaling pathway in neuronal function and disease. While its clinical development for Alzheimer's disease has not yet demonstrated efficacy, the compound remains a cornerstone for preclinical research into cognitive enhancement and the treatment of other neurological and systemic disorders. The insights gained from studies with PF-04447943 will continue to inform the development of next-generation therapeutics targeting this important pathway.

References

- 1. CAS 944905-91-3 | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine - Synblock [synblock.com]

- 2. caymanchem.com [caymanchem.com]

- 4. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

A Technical Guide to the Reactivity Profile of the Chloromethyl Group in Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents and biologically active molecules.[1][2] The functionalization of this heterocyclic system is a cornerstone of drug discovery, and the chloromethyl group (-CH₂Cl) serves as a uniquely versatile synthetic handle for molecular elaboration. This guide provides an in-depth analysis of the reactivity of chloromethyl-substituted pyrimidines, focusing on the underlying chemical principles, reaction mechanics, and practical synthetic applications.

Core Principles: Electronic Activation and Reactivity

The reactivity of the chloromethyl group is fundamentally dictated by the electronic nature of the pyrimidine ring. As a six-membered aromatic ring containing two electron-withdrawing nitrogen atoms, the pyrimidine nucleus significantly influences the adjacent chloromethyl substituent.[3][4]

-

Electrophilicity: The nitrogen atoms pull electron density from the ring, which in turn makes the carbon of the chloromethyl group highly electrophilic.[3] This heightened electrophilicity is the primary driver for its reactivity, making it an excellent substrate for nucleophilic attack.[2][3]

-

Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating its displacement in substitution reactions.[5]

The primary mode of reaction for chloromethylpyrimidines is bimolecular nucleophilic substitution (SN2) .[3][6] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the chloride ion.[3]

Caption: General SN2 mechanism on a chloromethylpyrimidine.

The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the methylene carbon, which can accelerate the SN2 reaction compared to simpler alkyl chlorides.[7] While an SN1 mechanism involving a carbocation intermediate is possible, the electron-withdrawing character of the pyrimidine ring is expected to slightly destabilize this intermediate, making the SN1 pathway less favorable.[7]

The Workhorse Reaction: Nucleophilic Substitution

Chloromethylpyrimidines react with a broad spectrum of nucleophiles, providing access to a diverse array of pyrimidine derivatives. This versatility makes them invaluable building blocks in synthetic chemistry.[3][8]

Common Nucleophiles and Resulting Products:

-

N-Nucleophiles (Amines): Primary and secondary amines readily react to form the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of many biologically active compounds, including kinase inhibitors.[1][3]

-

O-Nucleophiles (Alcohols, Phenols): In the presence of a strong base like sodium hydride (NaH) to generate the alkoxide or phenoxide, alcohols and phenols react to yield ether derivatives (2-(alkoxymethyl)pyrimidines or 2-(phenoxymethyl)pyrimidines).[3]

-

S-Nucleophiles (Thiols): Thiols are excellent nucleophiles for this transformation, affording thioethers ((alkyl/arylthio)methyl)pyrimidine derivatives). The reaction is often facilitated by a base to generate the more potent thiolate anion.[3]

| Nucleophile Class | Reagents/Conditions | Product Type | Typical Yield | Reference |

| Amines | Amine (1.0-2.2 eq), Base (K₂CO₃, Et₃N), Solvent (DMF, ACN) | Aminomethylpyrimidine | 70-95% | [3][8] |

| Alcohols/Phenols | Alcohol/Phenol (1.0 eq), Base (NaH), Solvent (THF, DMF) | Alkoxy/Phenoxymethylpyrimidine | 60-85% | [3] |

| Thiols | Thiol (1.0 eq), Base (NaOEt, K₂CO₃), Solvent (EtOH, DMF) | (Alkyl/Arylthio)methylpyrimidine | 80-95% | [3] |

Table 1: Summary of common nucleophilic substitution reactions.

Factors Influencing Reactivity and Troubleshooting

While nucleophilic substitution is the primary reaction pathway, its efficiency can be influenced by several factors. Understanding these can be crucial for reaction optimization and troubleshooting.

-

Basicity: When using the hydrochloride salt of a chloromethylpyrimidine, it is crucial to include a base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize the HCl.[5] The protonated pyrimidine ring is even more electron-deficient, which can hinder the desired SN2 reaction.[5]

-

Nucleophile Strength: Weak nucleophiles may require more forcing conditions. Their reactivity can often be enhanced by deprotonation with a strong, non-nucleophilic base (e.g., NaH) prior to reaction.[5]

-

Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can enhance the reactivity of the nucleophile. Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its effectiveness.[5]

-

Temperature: If a reaction is sluggish, gently increasing the temperature can improve the rate. However, this must be done cautiously, as high temperatures can lead to decomposition or side reactions.[5][9]

Caption: Troubleshooting workflow for low-yield reactions.

Key Synthetic Protocols

The synthesis of chloromethylpyrimidines themselves is a critical prerequisite. A common and effective method is the chlorination of the corresponding hydroxymethylpyrimidine using an agent like thionyl chloride (SOCl₂).[9][10][11]

Protocol: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride from 2-(Hydroxymethyl)pyrimidine[10]

Safety Note: Thionyl chloride is corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10]

-

Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

-

Reagent Preparation: Add anhydrous toluene to the flask. Separately, add thionyl chloride (1.1-1.2 equivalents) to the dropping funnel.

-

Reaction: Slowly add a solution of 2-(hydroxymethyl)pyrimidine in anhydrous toluene to the stirred thionyl chloride solution at 0 °C.

-

Stirring: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.

-

Purification: Filter the solid product under a nitrogen atmosphere. Wash the collected solid with cold, anhydrous diethyl ether to remove impurities.

-

Drying: Dry the final product under a vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid. An expected yield is typically in the range of 85-95%.[10]

Caption: Experimental workflow for chlorination of 2-(hydroxymethyl)pyrimidine.

Competing Reactions and Side Products

Under certain conditions, side reactions can compete with the desired SN2 pathway.

-

Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is the primary reaction site, strong nucleophiles at high temperatures could potentially attack the pyrimidine ring itself, especially at positions activated by the nitrogen atoms (e.g., C2, C4, C6).[4][5] This is generally less favorable but can be minimized by using milder reaction conditions.[5]

-

Decomposition: At elevated temperatures, chloromethylpyrimidines can decompose, often forming dark, tarry materials. It is crucial to run reactions at the lowest effective temperature and for the minimum time necessary.[5][9]

Conclusion

The chloromethyl group on a pyrimidine ring is a powerful and versatile electrophilic handle for synthetic chemists. Its reactivity is dominated by the SN2 mechanism, driven by the electron-withdrawing nature of the heterocyclic core. By understanding the key factors that influence this reactivity—including the choice of base, nucleophile, solvent, and temperature—researchers can effectively leverage chloromethylpyrimidines as key intermediates in the synthesis of novel compounds for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Trifluoromethylated Pyrimidine Building Block

In the landscape of modern medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group into these scaffolds can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a highly valuable bifunctional reagent that capitalizes on these advantages. It provides a reactive "handle"—the chloromethyl group—for introducing the trifluoromethyl-pyrimidine motif into a wide array of molecular architectures through nucleophilic substitution.

This guide provides an in-depth exploration of the reactivity of this compound, detailing the mechanistic principles and offering field-proven protocols for its application in synthesizing diverse molecular libraries for drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is critical for safe handling and effective experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| CAS Number | 944905-91-3 | [1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1] |

| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | Based on similar compounds |

| Boiling Point | Data not available. Expected to be higher than related compounds due to increased molecular weight. | - |

| Solubility | Expected to be soluble in common polar aprotic solvents (DMF, DMSO, Acetonitrile, THF). | Inferred from reaction conditions of analogs. |

Safety & Handling:

-

Hazard Class: Assumed to be an irritant and potentially toxic. Compounds of this class are often classified as skin, eye, and respiratory tract irritants.[3][5][6]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, impervious gloves (nitrile or neoprene), and a lab coat.[3][4]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use non-sparking tools and work in a well-ventilated area.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[1][5]

Reaction Principle: The SN2 Pathway

The primary reaction pathway for this compound is a bimolecular nucleophilic substitution (SN2) reaction. The methylene carbon of the chloromethyl group is highly electrophilic, making it an excellent target for nucleophiles.

Causality Behind Reactivity:

-

Inductive Electron Withdrawal: The two nitrogen atoms of the pyrimidine ring and the potent electron-withdrawing trifluoromethyl group at the C4 position significantly pull electron density away from the C2 position.

-

Enhanced Electrophilicity: This inductive effect is relayed to the adjacent chloromethyl group, creating a strong partial positive charge (δ+) on the methylene carbon.

-

Facile Displacement: A nucleophile (Nu:) can readily attack this electrophilic carbon, displacing the chloride ion, which is a good leaving group, in a single, concerted step.

Caption: General SN2 mechanism on the chloromethyl group.

General Experimental Workflow

A typical experimental procedure follows a logical sequence from reaction setup to product isolation and purification. This workflow is adaptable to various scales and nucleophiles.

References

Application Notes & Protocol: Synthesis of 2-((Alkylamino)methyl)-4-(trifluoromethyl)pyrimidines

Introduction: Significance and Application

The pyrimidine core is a foundational scaffold in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2] The specific subclass of 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidines are of significant interest as intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[1] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the substituted aminomethyl side chain at the 2-position provides a versatile handle for modulating pharmacological properties.

This document provides a detailed, experience-driven guide for the reaction of 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine with primary amines. The protocol is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, parameter optimization, and troubleshooting.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The primary amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group. This carbon is rendered particularly electrophilic by the electron-withdrawing nature of the adjacent pyrimidine ring, which is further activated by the potent trifluoromethyl group at the 4-position.[1][3]

The reaction is a single, concerted step where the amine's lone pair of electrons forms a new carbon-nitrogen bond, simultaneously displacing the chloride ion as the leaving group.[1][3]

Causality Behind Experimental Choices:

-

Role of the Base: A non-nucleophilic base is crucial for two reasons.[3][4] Firstly, if the starting material is a hydrochloride salt, the base neutralizes it to generate the free, reactive form of the pyrimidine.[4] Secondly, the reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the primary amine nucleophile, rendering it non-nucleophilic.[5][6] An excess of a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to drive the reaction to completion.[1][3]

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are preferred.[3][4] These solvents can effectively solvate the transition state and dissolve the reactants, but they do not solvate the amine nucleophile as strongly as protic solvents (like ethanol or water), thereby preserving its nucleophilicity.[4] The use of anhydrous solvents is critical to prevent the hydrolysis of the chloromethyl group to the corresponding alcohol, which is a common side reaction.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (to achieve a concentration of 0.1-0.5 M)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or reaction vessel with a gas inlet/outlet

-

Inert atmosphere setup (Nitrogen or Argon)

-

Temperature-controlled heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and anhydrous DMF (to make a ~0.2 M solution based on the pyrimidine).

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Electrophile: Add this compound (1.0 eq) portion-wise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C.[8] The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidine.

Experimental Workflow Visualization

Caption: Workflow for the synthesis of 2-((alkylamino)methyl)-4-(trifluoromethyl)pyrimidines.

Reaction Parameters for Various Primary Amines

The following table provides starting conditions for the reaction with different types of primary amines. These are based on analogous reactions and general principles of nucleophilic substitution. Optimization will likely be required.

| Primary Amine Type | Example | Base (eq) | Solvent | Temperature (°C) | Time (h) | Expected Reactivity |

| Aliphatic (unhindered) | Benzylamine | K₂CO₃ (2.5) | DMF | 60 | 4-6 | High |

| Aliphatic (hindered) | tert-Butylamine | DIPEA (3.0) | ACN | 80 (reflux) | 12-24 | Low |

| Aromatic (electron-rich) | p-Anisidine | K₂CO₃ (2.5) | DMF | 80 | 6-8 | Moderate |

| Aromatic (electron-poor) | p-Nitroaniline | Cs₂CO₃ (2.5) | DMSO | 100 | 12-18 | Low |

Troubleshooting and Key Considerations

-

Low or No Reactivity:

-

Insufficient Base: Ensure at least 2 equivalents of base are used, especially if the starting pyrimidine is a hydrochloride salt.[4][7]

-

Low Temperature: For less reactive amines (e.g., sterically hindered or electron-poor anilines), a higher temperature may be required.[4]

-

Poor Solubility: If reactants are not fully dissolved, consider switching to a more effective solvent like DMSO.

-

-

Formation of Side Products:

-

Hydrolysis: The formation of 2-(hydroxymethyl)-4-(trifluoromethyl)pyrimidine indicates the presence of water.[7] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

-

Over-alkylation: The product amine can potentially react with another molecule of the chloromethylpyrimidine.[7] This can be minimized by the slow addition of the chloromethylpyrimidine to the reaction mixture or by using a slight excess of the primary amine.[7]

-

-

Purification Challenges: The polarity of the product can vary significantly depending on the primary amine used. A gradient elution during column chromatography is often necessary for effective separation.

Safety Precautions

-

This compound: This is a reactive alkylating agent and should be handled with care. It is classified as an irritant.[9] Avoid inhalation, ingestion, and skin contact.[10]

-

Solvents: DMF and DMSO are skin-penetrating solvents. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Bases: Handle all bases with care.

-

General: All manipulations should be performed in a well-ventilated fume hood.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

O-Alkylation of Phenols with 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine: A Detailed Guide for Synthetic Chemists

Introduction: Strategic Importance of Aryl Pyrimidinyl Ethers

The synthesis of aryl pyrimidinyl ethers represents a cornerstone reaction in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged heterocycle, frequently found in molecules with a wide spectrum of biological activities.[1][2] Its strategic incorporation into phenol-containing molecules via an ether linkage can significantly modulate pharmacokinetic and pharmacodynamic properties. The specific reagent, 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine, is of particular interest due to the presence of the trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3][4]

This comprehensive guide provides a detailed protocol for the O-alkylation of phenols using this compound, grounded in the principles of the Williamson ether synthesis.[5][6] We will delve into the mechanistic underpinnings, offer a step-by-step experimental procedure, and provide critical insights for reaction optimization and troubleshooting.

Mechanistic Overview: A Nucleophilic Substitution Approach

The O-alkylation of phenols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion.[7][8] This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrimidine ring.[1] The chloride ion is subsequently displaced as the leaving group, resulting in the formation of the desired aryl pyrimidinyl ether.

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.[9] However, the hydrochloride salt form of the reagent can decrease reactivity due to the even more electron-deficient protonated pyrimidine ring.[9] Therefore, neutralization with a base is a critical first step.

Visualizing the Reaction Pathway

Figure 1. A generalized workflow for the O-alkylation of phenols with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for a variety of substituted phenols.

Materials and Reagents:

-

Substituted Phenol (1.0 eq.)

-

This compound (1.0-1.2 eq.)

-